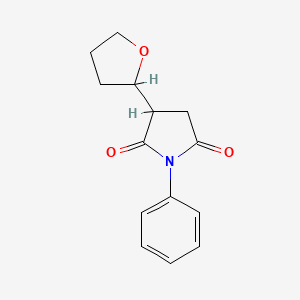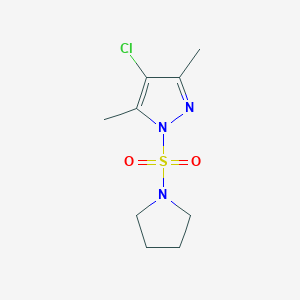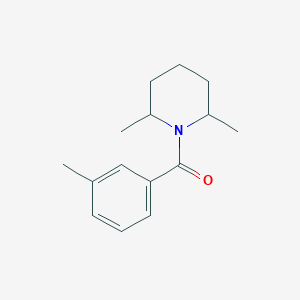
1-phenyl-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(tetrahydro-2-furanyl)-2,5-pyrrolidinedione, commonly known as thalidomide, is a synthetic drug that was initially developed in the late 1950s as a sedative and anti-nausea medication. However, it was later discovered to have significant teratogenic effects, causing birth defects in thousands of children whose mothers had taken the drug during pregnancy. Despite this tragic history, thalidomide has since been found to have a range of potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.
Mécanisme D'action
The precise mechanism of action of thalidomide is not fully understood, but it is thought to involve the modulation of various cytokines and growth factors that are involved in angiogenesis and inflammation. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine that is involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
Thalidomide has a range of biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the suppression of the immune system. It has also been shown to have sedative and anti-nausea effects, although these are not typically relevant to its therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Thalidomide has several advantages for use in laboratory experiments, including its well-established pharmacological properties and its potential therapeutic applications in a range of diseases. However, it also has several limitations, including its teratogenic effects and the fact that it is a racemic mixture of enantiomers, which can have different pharmacological properties.
Orientations Futures
There are several potential future directions for research on thalidomide, including the development of more potent and selective analogs, the identification of new therapeutic applications, and the investigation of its mechanisms of action at the molecular level. Additionally, there is ongoing research into the use of thalidomide as a potential treatment for COVID-19, although this has not yet been fully validated.
Méthodes De Synthèse
Thalidomide can be synthesized using a variety of methods, including the reaction of phthalic anhydride with ammonia and cyclohexanone, or the reaction of phthalimide with ethyl acetoacetate and cyclohexanone. The resulting product is a racemic mixture of the (R)- and (S)-enantiomers, which have different pharmacological properties.
Applications De Recherche Scientifique
Thalidomide has been the subject of extensive scientific research in recent years, particularly in the field of cancer treatment. It has been found to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients and oxygen. This makes it a potential treatment for a range of solid tumors, including multiple myeloma, renal cell carcinoma, and glioblastoma.
Propriétés
IUPAC Name |
3-(oxolan-2-yl)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-9-11(12-7-4-8-18-12)14(17)15(13)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOREFWWYMODDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(tetrahydrofuran-2-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![N-benzyl-N-{[5-(3-chlorophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B4973826.png)

![isopropyl 4-{[(4-propylphenyl)sulfonyl]amino}benzoate](/img/structure/B4973841.png)
![4'-(2-chlorophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4973853.png)

![3-[(4-chlorobenzyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B4973862.png)
![4-[(5-methyl-2-furyl)methylene]-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4973871.png)
![(2R*,6S*)-4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2,6-dimethylmorpholine](/img/structure/B4973879.png)

![[2-(2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride](/img/structure/B4973886.png)
![1,3-benzodioxol-5-yl[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B4973887.png)